2,4-diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a heterocyclic compound with significant industrial, biological, and medicinal properties.
Preparation Methods
The synthesis of 2,4-diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one in dimethyl sulfoxide (DMSO) at ambient temperature . The reaction yields the desired compound with good efficiency. The structure of the compound is confirmed using elemental analysis, mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy .
Chemical Reactions Analysis
2,4-Diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles
Scientific Research Applications
2,4-Diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in its role as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective layer that prevents corrosion. This adsorption involves both physisorption and chemisorption modes . In its anticancer activity, the compound interacts with cellular targets, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
2,4-Diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2,4-Diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound also exhibits corrosion inhibition properties but with different substituents.
2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound has similar structural features but includes a trifluoromethyl group, which can influence its biological activity.
2,4-Diamino-7-hydroxy-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile: This compound has a hydroxy group at position seven, which affects its corrosion inhibition efficiency.
Properties
Molecular Formula |
C19H14N4O2 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2,4-diamino-8-hydroxy-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N4O2/c20-9-13-17(21)16-15(10-4-2-1-3-5-10)12-7-6-11(24)8-14(12)25-19(16)23-18(13)22/h1-8,15,24H,(H4,21,22,23) |
InChI Key |
XMRBLOXLWFQYBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.